Cas no 35849-09-3 (1-Bromo-2-(dimethoxymethyl)benzene)

1-Bromo-2-(dimethoxymethyl)benzene 化学的及び物理的性質
名前と識別子
-
- 1-bromo-2-(dimethoxymethyl)benzene
- 2-Bromobenzaldehyde Dimethyl Acetal
- PubChem5376
- 1-bromo-dimethoxymethyl benzene
- 2-bromobenzaldehyde dimethylacetal
- RXYLXDKWPRPXMI-UHFFFAOYSA-N
- 2-Bromo-1-(dimethoxymethyl)benzene
- FCH1385609
- AS03780
- BC002962
- BS-28160
- D89169
- CS-0196429
- DB-097882
- 35849-09-3
- B5827
- SCHEMBL6325
- EN300-366628
- DTXSID10456953
- MFCD07780683
- 1-Bromo-2-(dimethoxymethyl)benzene
-
- MDL: MFCD07780683
- インチ: 1S/C9H11BrO2/c1-11-9(12-2)7-5-3-4-6-8(7)10/h3-6,9H,1-2H3
- InChIKey: RXYLXDKWPRPXMI-UHFFFAOYSA-N
- SMILES: BrC1=C([H])C([H])=C([H])C([H])=C1C([H])(OC([H])([H])[H])OC([H])([H])[H]
計算された属性
- 精确分子量: 229.99423
- 同位素质量: 229.99424g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 氢键受体数量: 2
- 重原子数量: 12
- 回転可能化学結合数: 3
- 複雑さ: 126
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 18.5
- XLogP3: 2.2
じっけんとくせい
- Boiling Point: 103°C/6mmHg(lit.)
- PSA: 18.46
1-Bromo-2-(dimethoxymethyl)benzene Security Information
-
Symbol:
- Prompt:に警告
- 危害声明: H227-H315-H319
- Warning Statement: P210-P264-P280-P302+P352+P332+P313+P362+P364-P305+P351+P338+P337+P313-P403+P235-P501
1-Bromo-2-(dimethoxymethyl)benzene Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1267099-25g |
1-Bromo-2-(dimethoxymethyl)benzene |
35849-09-3 | 98% | 25g |
¥1381.00 | 2024-05-17 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1267099-100g |
1-Bromo-2-(dimethoxymethyl)benzene |
35849-09-3 | 98% | 100g |
¥3834.00 | 2024-05-17 | |
Enamine | EN300-366628-0.1g |
1-bromo-2-(dimethoxymethyl)benzene |
35849-09-3 | 95.0% | 0.1g |
$19.0 | 2025-03-18 | |
Enamine | EN300-366628-0.5g |
1-bromo-2-(dimethoxymethyl)benzene |
35849-09-3 | 95.0% | 0.5g |
$20.0 | 2025-03-18 | |
Enamine | EN300-366628-50.0g |
1-bromo-2-(dimethoxymethyl)benzene |
35849-09-3 | 95.0% | 50.0g |
$319.0 | 2025-03-18 | |
abcr | AB549844-5 g |
2-Bromobenzaldehyde Dimethyl Acetal; . |
35849-09-3 | 5g |
€70.70 | 2023-05-18 | ||
Enamine | EN300-366628-0.25g |
1-bromo-2-(dimethoxymethyl)benzene |
35849-09-3 | 95.0% | 0.25g |
$19.0 | 2025-03-18 | |
Cooke Chemical | T8150330-25g |
2-Bromobenzaldehyde Dimethyl Acetal |
35849-09-3 | >98.0%(GC) | 25g |
RMB 792.00 | 2025-02-21 | |
Enamine | EN300-366628-1.0g |
1-bromo-2-(dimethoxymethyl)benzene |
35849-09-3 | 95.0% | 1.0g |
$25.0 | 2025-03-18 | |
Enamine | EN300-366628-10.0g |
1-bromo-2-(dimethoxymethyl)benzene |
35849-09-3 | 95.0% | 10.0g |
$110.0 | 2025-03-18 |
1-Bromo-2-(dimethoxymethyl)benzene 関連文献
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Shilpi Bariar,Abitha Balakrishnan RSC Adv., 2015,5, 100077-100083
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Masaki Okamoto,Haruka Satake,Hiroyuki Seki J. Mater. Chem. A, 2017,5, 24425-24432
-
Xiaofeng Xie,Jianqiang Luo,Jing Sun New J. Chem., 2017,41, 7938-7946
-
Valerie G. Brunton,Duncan Graham,Karen Faulds Analyst, 2020,145, 7225-7233
-
Reem Mousa,Shifra Lansky,Gil Shoham,Norman Metanis Chem. Sci., 2018,9, 4814-4820
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Ilya D. Gridnev,Elisabetta Alberico,Serafino Gladiali Chem. Commun., 2012,48, 2186-2188
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Carr Hoi Yi Ho,Huanyang Cao,Yong Lu,Tsz-Ki Lau,Sin Hang Cheung,Ho-Wa Li,Hang Yin,Ka Lok Chiu,Lik-Kuen Ma,Yuanhang Cheng,Sai-Wing Tsang,Xinhui Lu,Shu Kong So,Beng S. Ong J. Mater. Chem. A, 2017,5, 23662-23670
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D. V. Steglenko,V. I. Minkin,A. I. Matern RSC Adv., 2016,6, 77834-77840
1-Bromo-2-(dimethoxymethyl)benzeneに関する追加情報
1-Bromo-2-(Dimethoxymethyl)Benzene: A Comprehensive Overview
1-Bromo-2-(dimethoxymethyl)benzene (CAS No. 35849-09-3) is a versatile organic compound with significant applications in the fields of chemistry, materials science, and pharmacology. This compound, also referred to as bromodimethoxybenzene, is a derivative of bromobenzene with a dimethoxymethyl substituent at the para position. Its unique structure endows it with distinct chemical properties, making it a valuable intermediate in the synthesis of various functional materials and bioactive compounds.
The synthesis of 1-bromo-2-(dimethoxymethyl)benzene typically involves the bromination of dimethoxybenzene derivatives under controlled conditions. Recent advancements in catalytic methods have enabled more efficient and selective syntheses, reducing byproducts and enhancing yield. For instance, researchers have employed palladium-catalyzed coupling reactions to achieve high-purity bromodimethoxybenzene with minimal environmental impact.
One of the most notable applications of 1-bromo-2-(dimethoxymethyl)benzene is in the development of advanced materials. Its ability to undergo nucleophilic aromatic substitution reactions makes it an ideal precursor for constructing heterocyclic compounds, which are widely used in electronic devices and optoelectronic materials. For example, studies have demonstrated that derivatives of this compound can serve as building blocks for organic light-emitting diodes (OLEDs), exhibiting enhanced luminous efficiency and stability.
In the pharmaceutical industry, bromodimethoxybenzene has garnered attention due to its potential as a lead compound in drug discovery. The dimethoxymethyl group imparts unique electronic properties, enabling interactions with biological targets such as enzymes and receptors. Recent research has explored its role in inhibiting key enzymes associated with neurodegenerative diseases, offering promising leads for therapeutic interventions.
The chemical stability of 1-bromo-2-(dimethoxymethyl)benzene under various reaction conditions further underscores its utility in synthetic chemistry. Its resistance to oxidative degradation allows it to be used in multi-step synthesis protocols without compromising intermediate integrity. This characteristic has been leveraged in the production of complex natural product analogs, contributing to advancements in medicinal chemistry.
From an environmental perspective, the handling and disposal of bromodimethoxybenzene must adhere to stringent safety protocols to minimize ecological impact. Current research emphasizes the development of eco-friendly synthesis routes and waste management strategies, aligning with global sustainability goals.
In summary, 1-bromo-2-(dimethoxymethyl)benzene (CAS No. 35849-09-3) stands as a pivotal compound in modern chemical research and industry. Its diverse applications, coupled with ongoing innovations in its synthesis and utilization, ensure its continued relevance in advancing scientific frontiers.
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